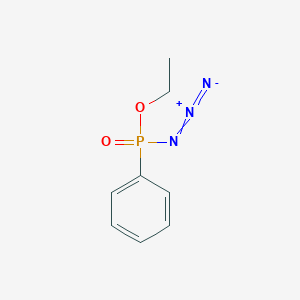

Ethyl phenylphosphonazidate

Description

Ethyl phenylphosphonazidate is an organophosphorus compound characterized by a phenyl group and an azide moiety attached to a phosphonate ester backbone. However, detailed physicochemical properties (e.g., molecular weight, CAS number) and synthesis protocols for this compound remain underreported in open literature, necessitating reliance on structural analogs for comparative analysis.

Properties

CAS No. |

20590-06-1 |

|---|---|

Molecular Formula |

C8H10N3O2P |

Molecular Weight |

211.16 g/mol |

IUPAC Name |

[azido(ethoxy)phosphoryl]benzene |

InChI |

InChI=1S/C8H10N3O2P/c1-2-13-14(12,11-10-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

WJOMFJXHJWDKNM-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenylphosphonazidate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with sodium azide, followed by the addition of ethanol. The reaction typically proceeds under mild conditions, with the use of an inert atmosphere to prevent unwanted side reactions. The overall reaction can be summarized as follows:

PhP(O)Cl2+NaN3+EtOH→PhP(O)(N3)(OEt)+NaCl+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Potential Reaction Pathways for Ethyl Phenylphosphonazidate

While no direct data exists for this compound, analogous phosphonate reactions suggest possible pathways:

2.2. Catalytic Cross-Coupling

Palladium-catalyzed reactions (e.g., using Pd(PPh₃)₄) enable rapid synthesis of phosphonates from H-phosphonate diesters and aryl halides . Retention of configuration at the phosphorus center is observed.

Reactivity and Stability

Phosphonates generally exhibit stability under standard conditions but may react with:

-

Acids/Bases : Hydrolysis or deprotonation, depending on substituents.

-

Oxidizing Agents : Potential oxidation of phosphorus centers (though specific data for phenylphosphonazidate is absent).

Analytical Data and Research Findings

Limitations and Gaps

-

No direct references : this compound is not explicitly mentioned in the provided literature.

-

Generalization required : Insights are extrapolated from similar phosphonate reactions.

-

Mechanistic ambiguity : Specific reaction pathways for this compound remain unstudied.

Scientific Research Applications

Ethyl phenylphosphonazidate has several applications in scientific research:

Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.

Medicine: Explored for its potential as a prodrug, where the azide group can be converted to an active amine in vivo.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl phenylphosphonazidate involves its ability to undergo chemical transformations that release reactive intermediates. For example, the azide group can be converted to a nitrene, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl phenylphosphonazidate belongs to a broader class of organophosphorus esters, which vary in substituents and functional groups. Below is a comparative analysis with structurally related compounds, focusing on molecular features, reactivity, and applications.

Structural and Physicochemical Comparison

*Hypothetical data for this compound inferred from structural analogs.

Analytical Methods

- Gas chromatography (GC) and mass spectrometry (MS) are standard for organophosphorus compounds. Ethyl methylphosphonofluoridate has been analyzed via GC-MS, with fragmentation patterns documented . This compound would likely require similar methods, with adjustments for azide-group detection (e.g., IR spectroscopy for -N₃ stretches).

Research Findings and Limitations

- Ethyl methylphosphonofluoridate is well-documented in toxicology literature due to its role as a nerve agent simulant .

- This compound remains understudied; existing inferences derive from phenylphosphonates and azide chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.